molecular formula C15H24ClN3O2 B2728568 Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride CAS No. 2253638-64-9

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride

Cat. No.: B2728568
CAS No.: 2253638-64-9
M. Wt: 313.83
InChI Key: ZJMSCYQQWAOIOI-UHFFFAOYSA-N
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Description

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate; hydrochloride is a piperazine derivative featuring a benzyl carboxylate group at position 1 and a 2-(methylamino)ethyl substituent at position 4 of the piperazine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.ClH/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14;/h2-6,16H,7-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMSCYQQWAOIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

1. Modulation of Neurotransmitter Systems

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride has been studied for its interaction with various neurotransmitter receptors. Specifically, it acts as a modulator of the serotonin and dopamine systems, which are crucial in treating psychiatric disorders such as anxiety and depression.

2. Fatty Acid Amide Hydrolase Inhibition

Research indicates that derivatives of this compound can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can enhance the effects of endocannabinoids, potentially offering therapeutic benefits for conditions such as chronic pain and anxiety disorders .

Therapeutic Applications

1. Treatment of Anxiety and Pain

Several studies have demonstrated that this compound derivatives exhibit anxiolytic and analgesic properties. For instance, compounds that modulate FAAH activity have shown promise in preclinical models for reducing anxiety and pain perception .

2. Development of Radioligands

The compound has also been utilized in the synthesis of radioligands for imaging studies involving dopamine receptors. This application is particularly relevant in neuroimaging, where understanding receptor distribution can aid in diagnosing neuropsychiatric disorders .

Case Studies

Study Objective Findings
Study on FAAH Inhibition Evaluate the impact on pain reliefDemonstrated significant analgesic effects in animal models when administered derivatives of the compound .
Dopamine Receptor Imaging Develop radioligands for D3 receptorAchieved successful labeling with high binding affinity, indicating potential for use in PET imaging studies .
Anxiolytic Effects Assess behavioral changes in anxiety modelsShowed reduced anxiety-like behavior in rodents, suggesting efficacy for treating anxiety disorders .

Mechanism of Action

The mechanism of action of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, making the compound valuable in pharmacological research.

Comparison with Similar Compounds

Key Structural Features :

  • Piperazine core : A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and receptor interactions.
  • Benzyl carboxylate : Introduces aromaticity and ester functionality, influencing lipophilicity.

Comparison with Similar Piperazine Derivatives

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate; hydrochloride C₁₅H₂₂ClN₃O₂ ~312.5 (estimated) 2-(Methylamino)ethyl, benzyl carboxylate Building block for drug synthesis
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride C₁₃H₁₇ClN₂O₃ 284.5 Hydroxymethyl, benzyl carboxylate Intermediate for hydrophilic analogs
1-Benzyl-4-methylpiperazine hydrochloride C₁₂H₁₇ClN₂ 224.5 Benzyl, methyl Simplest analog; used in ligand design
Buclizine hydrochloride C₂₈H₃₃ClN₂ 463.0 4-Chlorophenyl, tert-butyl groups Antihistamine; H1 receptor antagonist
1-[2-(Diphenylmethoxy)ethyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride C₂₈H₃₂Cl₂N₂O 507.5 Diphenylmethoxyethyl, propenyl Potential CNS activity
Dipivefrin hydrochloride C₁₉H₃₀ClNO₅ 387.9 Dipivalate ester, methylamino Prodrug for glaucoma treatment
Cetirizine hydrochloride C₂₁H₂₅ClN₂O₃ 388.9 Chlorophenyl, ethoxyacetic acid Antihistamine; H1 receptor antagonist

Substituent Analysis

  • Methylaminoethyl vs. Hydroxymethyl ( vs.
  • Benzyl vs. tert-Butyl ( vs. Target) : The benzyl group enhances aromatic stacking interactions, whereas tert-butyl groups (e.g., in tert-butyl piperazine carboxylates) improve metabolic stability but reduce solubility .
  • Diphenylmethoxyethyl () : This bulky substituent may enhance CNS penetration but reduces aqueous solubility compared to the target compound’s smaller side chain.

Pharmacological Relevance

  • Antihistamines (Buclizine, Cetirizine) : These compounds feature bulky aromatic groups (e.g., diphenylmethyl) for H1 receptor antagonism, unlike the target compound’s simpler substituents .
  • Prodrugs (Dipivefrin) : The target compound’s ester group could similarly act as a prodrug moiety, though its current applications remain speculative .

Biological Activity

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate; hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The synthesis of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine under basic conditions. Common solvents used include dichloromethane or tetrahydrofuran, with bases like triethylamine to neutralize hydrochloric acid formed during the reaction.

PropertyValue
CAS No. 165528-66-5
Molecular Formula C15H23N3O2
Molecular Weight 277.4 g/mol
Purity ≥95%

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate interacts with various molecular targets, including enzymes and receptors. Its mechanism typically involves the inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects. The specific pathways and targets can vary depending on the application and structural characteristics of the compound .

Pharmacological Effects

  • Anxiolytic Effects : Research indicates that derivatives of piperazine compounds exhibit anxiolytic properties, suggesting that Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate may have similar effects due to its structural similarities .
  • Anticancer Activity : Preliminary studies have shown that piperazine derivatives can inhibit tumor cell proliferation. The compound's ability to modulate cellular pathways may contribute to its potential effectiveness against certain types of cancer .
  • Neuropharmacological Effects : The compound has been studied for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Study on Anticancer Activity

In a study examining various piperazine derivatives, Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate was found to exhibit moderate cytotoxicity against cancer cell lines. The IC50 values indicated significant growth inhibition compared to control groups, highlighting its potential as an anticancer agent .

Enzyme Inhibition Studies

Research has shown that this compound acts as a modulator of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and anxiety regulation. Inhibition of FAAH can lead to increased levels of endocannabinoids, which may alleviate anxiety and pain symptoms .

Comparative Analysis with Similar Compounds

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate can be compared with other piperazine derivatives:

Compound NameBiological Activity
Benzyl 4-[2-(ethylamino)ethyl]piperazine-1-carboxylateModerate anxiolytic effects
Benzyl 4-[2-(dimethylamino)ethyl]piperazine-1-carboxylateEnhanced receptor binding affinity
Benzyl 4-[2-(methylamino)propyl]piperazine-1-carboxylatePotential neuroprotective effects

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate hydrochloride, and how are reaction conditions optimized?

  • Answer: Synthesis involves multi-step reactions, including nucleophilic substitution, carboxylation, and salt formation. Key steps include:

  • Amine alkylation: Reacting piperazine derivatives with methylaminoethyl groups under controlled temperature (e.g., 50–80°C) and inert atmospheres to prevent oxidation .
  • Carboxylation: Introducing the benzyl carboxylate moiety via coupling reagents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or THF) .
  • Salt formation: Treating the free base with HCl in a polar solvent (e.g., ethanol) to enhance crystallinity and stability .
    • Optimization: Adjusting solvent polarity, reaction time, and stoichiometric ratios (e.g., 1.2–1.5 equivalents of HCl) to maximize yield (>85%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound's purity and structural integrity?

  • Answer: Use a combination of:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm piperazine ring substitution patterns and methylaminoethyl side-chain integration .
  • Mass spectrometry (HRMS): Validate molecular weight (e.g., 319.835 g/mol for C₁₈H₂₂ClNO₂) and detect impurities .
  • HPLC/UPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and resolve degradation products .
  • X-ray crystallography: For hydrochloride salt confirmation and crystal lattice stability analysis .

Q. How does the hydrochloride salt form influence solubility and stability in pharmacological assays?

  • Answer: The hydrochloride salt improves:

  • Aqueous solubility: Due to ionic dissociation, enabling use in in vitro assays (e.g., receptor binding studies) at physiological pH .
  • Thermal stability: Reduced hygroscopicity compared to the free base, allowing long-term storage at −20°C without decomposition .
    • Methodological note: Pre-solubilize in PBS (pH 7.4) or DMSO (<0.1% v/v) to avoid solvent interference .

Q. What preliminary pharmacological targets are hypothesized for this compound?

  • Answer: Based on structural analogs, potential targets include:

  • GPCRs: Serotonin (5-HT₁A/₂A) or dopamine receptors due to piperazine’s affinity for neurotransmitter binding pockets .
  • Enzyme inhibition: Monoamine oxidases (MAOs) or acetylcholinesterase, inferred from methylaminoethyl side-chain interactions .
    • Experimental design: Screen via radioligand displacement assays (IC₅₀ determination) and functional cAMP/IP1 accumulation tests .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproducts during piperazine alkylation?

  • Answer: Key strategies include:

  • Solvent selection: Use aprotic solvents (e.g., acetonitrile) to minimize nucleophilic side reactions .
  • Temperature control: Maintain 60–70°C to balance reaction rate and byproduct formation (e.g., over-alkylation) .
  • Catalysis: Employ phase-transfer catalysts (e.g., TBAB) to enhance reagent mixing in biphasic systems .
    • Validation: Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and isolate intermediates for LC-MS analysis .

Q. What approaches resolve contradictions in biological activity data across different assay platforms?

  • Answer: Address discrepancies via:

  • Assay standardization: Normalize cell lines (e.g., HEK293 vs. CHO) and incubation times (e.g., 24–48 hrs) to reduce variability .
  • Metabolic stability testing: Use liver microsomes (human/rat) to identify species-specific metabolism affecting potency .
  • Orthogonal assays: Cross-validate receptor binding data with functional assays (e.g., calcium flux vs. β-arrestin recruitment) .

Q. How do pH and temperature affect the compound’s stability in long-term storage?

  • Answer: Stability studies show:

  • pH dependence: Degradation accelerates below pH 3 (acid hydrolysis) or above pH 8 (base-catalyzed oxidation). Optimal storage: pH 5–6 in lyophilized form .
  • Temperature sensitivity: At 25°C, degradation occurs at 0.5%/month; at −20°C, stability extends to >24 months. Use amber vials to prevent photodegradation .
    • Analytical method: Track degradation via forced-stress testing (40°C/75% RH for 4 weeks) and quantify impurities with UPLC-PDA .

Q. What computational strategies predict this compound’s interactions with novel biological targets?

  • Answer: Employ:

  • Molecular docking: Use AutoDock Vina with GPCR homology models (e.g., 5-HT₁A PDB:7E2Z) to predict binding poses .
  • QSAR modeling: Correlate substituent effects (e.g., benzyl vs. phenyl groups) with activity cliffs using MOE or Schrodinger .
  • MD simulations: Analyze piperazine ring flexibility and salt bridge formation with Asp113 in receptor binding pockets .

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